(3R)-3-Amino-3-(2-methylcyclohexyl)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(2-methylcyclohexyl)propanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a cyclohexyl ring with a methyl substituent, and a propanoic acid moiety. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-methylcyclohexyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methylcyclohexanone.
Amination: The ketone is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic methods.
Carboxylation: The chiral amine is then carboxylated using carbon dioxide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of biocatalysts for chiral resolution can be more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
(3R)-3-Amino-3-(2-methylcyclohexyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein folding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-methylcyclohexyl)propanoic acid depends on its interaction with biological targets. It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways. The presence of the chiral center allows for specific interactions with chiral receptors or enzymes, leading to selective biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-cyclohexylpropanoic acid: Lacks the methyl substituent on the cyclohexyl ring.
(3R)-3-Amino-3-(2-ethylcyclohexyl)propanoic acid: Has an ethyl group instead of a methyl group.
Uniqueness
The presence of the 2-methyl substituent on the cyclohexyl ring in (3R)-3-Amino-3-(2-methylcyclohexyl)propanoic acid imparts unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H19NO2 |
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Molecular Weight |
185.26 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m1/s1 |
InChI Key |
TUCAPWJJIBSTQZ-AMDVSUOASA-N |
Isomeric SMILES |
CC1CCCCC1[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1CCCCC1C(CC(=O)O)N |
Origin of Product |
United States |
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